molecular formula C10H8BrN3O2 B1468091 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1339548-09-2

1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1468091
CAS No.: 1339548-09-2
M. Wt: 282.09 g/mol
InChI Key: PYDFJWOPJRQWQW-UHFFFAOYSA-N
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Description

The compound “1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have synthesized new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, confirming their structures through elemental analysis (CHNS), 1HNMR, and chromatographic mass spectral analysis. This work underlines the versatility of 1,2,4-triazole derivatives in creating compounds with potential biological activities (Safonov & Nevmyvaka, 2020).

Methodological Advances

  • A novel synthetic method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, utilizing phenyl acetylene as raw material, demonstrates the efficiency of generating triazole derivatives. This method emphasizes the accessibility of starting materials and good overall yield, showcasing the potential for developing various drugs (Liu et al., 2015).

Biological Activity

  • The antibacterial activity of triazole analogues of piperazine was investigated, showing significant inhibition against various human pathogenic bacteria. This suggests that triazole derivatives could be promising candidates for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Luminescence and Chemical Properties

  • The synthesis, characterization, and luminescence properties of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives were explored, including an interesting in situ decarboxylic reaction phenomenon. This study provides insights into the potential use of these complexes in materials science (Zhao et al., 2014).

Structural and Functional Analyses

  • Research on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives revealed their structural and chemical properties through experimental and quantum-chemical analyses. This work expands the understanding of triazole compounds' chemical behavior and potential applications (Shtabova et al., 2005).

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDFJWOPJRQWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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